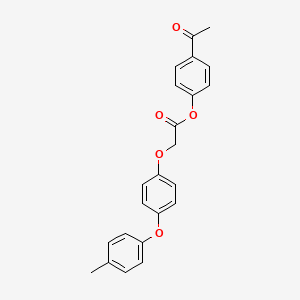

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate

Description

Properties

IUPAC Name |

(4-acetylphenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O5/c1-16-3-7-20(8-4-16)27-21-13-11-19(12-14-21)26-15-23(25)28-22-9-5-18(6-10-22)17(2)24/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROLZADPXJVMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate typically involves the esterification of 4-acetylphenol with 2-(4-(p-tolyloxy)phenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 4-carboxyphenyl 2-(4-(p-tolyloxy)phenoxy)acetate.

Reduction: Formation of 4-(hydroxyphenyl) 2-(4-(p-tolyloxy)phenoxy)acetate.

Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate involves its interaction with various molecular targets. The acetylphenyl group can interact with enzymes, potentially inhibiting their activity. The phenoxyacetate moiety can participate in binding interactions with proteins, affecting their function. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The Cambridge Structural Database (CSD) identifies several phenoxyacetate derivatives with structural similarities to 4-acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate. Key analogues include:

Key Comparative Features

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The acetyl group in this compound enhances electrophilicity at the ester carbonyl, increasing susceptibility to hydrolysis compared to ethyl or tert-butyl esters .

- Electron-Donating Groups (EDGs): Compounds like ethyl 2-(4-methoxyphenyl)acetate (EDG: methoxy) exhibit reduced reactivity toward nucleophiles but improved stability in biological matrices .

Physicochemical Properties

| Property | This compound | Ethyl (p-tolyloxy)acetate | 2-(4-(p-Tolyloxy)phenyl)acetic acid |

|---|---|---|---|

| Molecular Weight | ~328.3 g/mol | 194.23 g/mol | 242.27 g/mol |

| Solubility | Low in water; soluble in DMSO/CHCl3 | Miscible in ethanol | Moderate in polar solvents |

| Melting Point | Not reported (predicted >100°C) | Liquid at room temperature | ~120–140°C (estimated) |

| Stability | Sensitive to hydrolysis | Hydrolytically stable | Stable under acidic conditions |

Biological Activity

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It consists of an acetylphenyl group linked to a phenoxyacetate moiety with a p-tolyloxy substituent. This unique structure may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a study indicated that derivatives of phenoxyacetic acids possess significant antibacterial activity, which may extend to this compound due to structural similarities.

Anticancer Activity

Research on the anticancer properties of this compound has revealed promising results. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. Notably, it was tested against the NCI 60 cell line panel, showing considerable anti-proliferative activity across various cancer types:

| Cell Line | % Growth Inhibition |

|---|---|

| RPMI-8226 (Leukemia) | 92.72 |

| NCI-H522 (Lung) | 94.57 |

| HCT-15 (Colon) | 98.05 |

| SNB-75 (CNS) | 80.85 |

| MDA-MB-43 (Melanoma) | 95.29 |

| OVCAR-4 (Ovarian) | 96.33 |

| A498 (Renal) | 81.27 |

| T-47D (Breast) | 89.47 |

The compound's mechanism of action appears to involve apoptosis induction in cancer cells, which is crucial for its therapeutic potential .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by inflammation, although more research is needed to elucidate these mechanisms fully.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells, promoting cell death.

- Antioxidant Activity : The presence of acetophenone derivatives indicates potential antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

- Study on Anticancer Activity : A study published in Nature examined the effects of various phenoxyacetic acid derivatives on cancer cell lines and found that compounds with similar structures to this compound exhibited significant growth inhibition .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that the compound effectively inhibited bacterial growth at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.